molecular formula C7H11NO3 B1345484 Ethyl 5-oxo-DL-prolinate CAS No. 66183-71-9

Ethyl 5-oxo-DL-prolinate

Cat. No. B1345484
CAS RN: 66183-71-9
M. Wt: 157.17 g/mol
InChI Key: QYJOOVQLTTVTJY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-DL-prolinate, also known as ethyl 5-oxopyrrolidine-2-carboxylate or ethyl dl-pyroglutamate, is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol .


Molecular Structure Analysis

The InChI string for Ethyl 5-oxo-DL-prolinate is InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) . The Canonical SMILES is CCOC(=O)C1CCC(=O)N1 .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-DL-prolinate has a melting point of 54 °C and a boiling point of 137-140 °C (at 0.45 Torr) . Its density is predicted to be 1.161±0.06 g/cm3 . The pKa is predicted to be 14.78±0.40 .

Scientific Research Applications

Enzyme Interaction and Biological Pathways

  • Sulfhydryl Group Modification in Enzyme Activities : Ethyl 5-oxo-DL-prolinate plays a role in the study of enzymes like 5-oxo-L-prolinase, which is involved in the conversion of 5-oxo-L-proline to L-glutamate, a process coupled with ATP cleavage (Williamson & Meister, 1982).

  • Subcellular Localization and Catalytic Properties : In plants like Nicotiana tabacum, 5-oxo-prolinase, an enzyme similar to 5-oxo-L-prolinase, is primarily found in the cytoplasm and requires certain cations for optimal activity. Its interaction with analogs of 5-oxo-proline, such as Ethyl 5-oxo-DL-prolinate, offers insights into enzyme mechanisms (Rennenberg, Stcitikamp, & Kesselmeier, 1981).

  • Glutathione Formation and Enzyme Inhibition : Ethyl 5-oxo-DL-prolinate analogs can serve as substrates for enzymes like 5-oxo-L-prolinase, indicating potential therapeutic applications in conditions involving glutathione depletion (Williamson & Meister, 1981).

Chemical Synthesis and Molecular Interactions

  • Crystal Structure Studies : The synthesis and crystal structure of compounds related to Ethyl 5-oxo-DL-prolinate, like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, provide valuable information on molecular interactions and crystallography. This compound's structure was confirmed through various spectroscopy methods, contributing to the understanding of molecular formations and interactions (Marjani, 2013).
  • Photolysis and Reaction Pathways : Research on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various solvents highlights the complex reaction pathways and potential applications in photochemical processes. This work contributes to understanding the competing photolytic pathways in these types of compounds (Ang & Prager, 1992).

  • Synthetic Applications in Organic Chemistry : Studies on the synthesis of related compounds like 4-benzyl-2,3-didehydroprolinate showcase the use of ethyl 5-oxo-DL-prolinate in organic synthesis, particularly in the creation of chiral templates for Michael additions and the synthesis of enantiopure compounds. This research is crucial for developing new synthetic methodologies in organic chemistry (Ezquerra et al., 1996).

Biochemical and Pharmacological Implications

  • Metabolic Pathways and Biologic Effects : Ethyl 5-oxo-DL-prolinate andits analogs have been studied for their effects on metabolic pathways and biological functions, such as in the metabolism of 5-oxoeicosanoids in human neutrophils. This research is significant for understanding the role of such compounds in cellular processes and their potential pharmacological implications (Powell et al., 1996).
  • Enzymatic Activity and Tissue Distribution : The study of enzymes like 5-oxo-L-prolinase, which interacts with Ethyl 5-oxo-DL-prolinate, offers insights into the kinetic parameters and tissue distribution of these enzymes. This information is crucial for understanding the role of these enzymes in various biological processes and their distribution in different tissues (Weber et al., 1999).

Safety And Hazards

When handling Ethyl 5-oxo-DL-prolinate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

ethyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOOVQLTTVTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984674
Record name Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-DL-prolinate

CAS RN

66183-71-9, 7149-65-7
Record name 5-Oxoproline ethyl ester
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Record name Ethyl 5-oxo-DL-prolinate
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Record name 7149-65-7
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Record name Ethyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
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Record name Ethyl 5-oxo-DL-prolinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pérez-Jiménez, E Sherman, MÁ Pozo-Bayón… - Food Chemistry, 2023 - Elsevier
… 6_mz100.1), 2-methylbutanoic acid, ethyl methyl succinate, ethyl 2-hydroxy-4-methylpentanoate, isovaleric acid, ethyl 5-oxo-dl-prolinate and 4-ethylphenol. On the other hand, some of …
Number of citations: 4 www.sciencedirect.com

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